molecular formula C30H46 B1255304 4,4'-Diapophytofluene

4,4'-Diapophytofluene

Cat. No.: B1255304
M. Wt: 406.7 g/mol
InChI Key: XJMTWNXFNQAKGS-AXODYVGMSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,4'-diapophytofluene is an apo carotenoid triterpenoid that is tetracosane containing double bonds at the 2-3, 6-7, 8-9, 10-11, 12-13, 14-15, 18-19, and 22-23 positions, and substituted by methyl groups at positions 2, 6, 10, 15, 19, and 23. It is an apo carotenoid triterpenoid, a triterpene and a polyene.

Scientific Research Applications

Pigments in Staphylococcus aureus

Marshall and Wilmoth (1981) isolated and identified pigments from Staphylococcus aureus, including 4,4'-Diapophytofluene. This pigment is part of a series of triterpenoid carotenoids in Staphylococcus aureus, which differ from the usual C40 carotenoid structure found in most organisms, instead possessing a C30 chain (Marshall & Wilmoth, 1981).

Carotenoid Biosynthesis in Bacillus megaterium

Hartz et al. (2018) studied Bacillus megaterium, noting the presence of C30 carotenoids like this compound. They identified a gene cluster responsible for the biosynthesis of these carotenoids, highlighting their pharmaceutical importance in treating inflammatory diseases (Hartz et al., 2018).

Triterpenoid Carotenoid Biosynthesis Pathway

Marshall and Wilmoth (1981) also proposed a pathway for the biosynthesis of triterpenoid carotenoids in Staphylococcus aureus, detailing the conversion of 4,4'-Diapophytoene to various intermediates including this compound (Marshall & Wilmoth, 1981).

Properties

Molecular Formula

C30H46

Molecular Weight

406.7 g/mol

IUPAC Name

(6E,8E,10E,12E,14E,18E)-2,6,10,15,19,23-hexamethyltetracosa-2,6,8,10,12,14,18,22-octaene

InChI

InChI=1S/C30H46/c1-25(2)15-11-19-29(7)23-13-21-27(5)17-9-10-18-28(6)22-14-24-30(8)20-12-16-26(3)4/h9-10,13,15-18,21,23-24H,11-12,14,19-20,22H2,1-8H3/b10-9+,21-13+,27-17+,28-18+,29-23+,30-24+

InChI Key

XJMTWNXFNQAKGS-AXODYVGMSA-N

Isomeric SMILES

CC(=CCC/C(=C/CC/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/CCC=C(C)C)/C)/C)C

SMILES

CC(=CCCC(=CCCC(=CC=CC=C(C)C=CC=C(C)CCC=C(C)C)C)C)C

Canonical SMILES

CC(=CCCC(=CCCC(=CC=CC=C(C)C=CC=C(C)CCC=C(C)C)C)C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,4'-Diapophytofluene
Reactant of Route 2
Reactant of Route 2
4,4'-Diapophytofluene
Reactant of Route 3
Reactant of Route 3
4,4'-Diapophytofluene
Reactant of Route 4
Reactant of Route 4
4,4'-Diapophytofluene
Reactant of Route 5
Reactant of Route 5
4,4'-Diapophytofluene
Reactant of Route 6
4,4'-Diapophytofluene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.